molecular formula C17H20N6O2 B2602438 2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide CAS No. 2034600-01-4

2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2602438
CAS No.: 2034600-01-4
M. Wt: 340.387
InChI Key: QHVFCVBITISLTM-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name

2,5-dimethyl-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-11-9-13(12(2)25-11)17(24)18-10-16-20-19-14-5-6-15(21-23(14)16)22-7-3-4-8-22/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVFCVBITISLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NN=C3N2N=C(C=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide typically involves multiple steps, including the formation of the triazolopyridazine core, the introduction of the pyrrolidine moiety, and the attachment of the furan carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones, share structural similarities and may exhibit comparable biological activities.

    Triazolopyridazine derivatives:

Uniqueness

2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is unique due to its specific combination of heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

2,5-Dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its inhibitory activity against various targets and its cytotoxic effects on cancer cell lines.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an inhibitor of specific kinases and its cytotoxic effects against cancer cells. The following sections detail these findings.

Inhibitory Activity Against Kinases

A study evaluating various triazolo-pyridazine derivatives, including our compound of interest, demonstrated significant inhibitory activity against c-Met kinase. The compound exhibited an IC50 value of approximately 0.090 μM, which is comparable to Foretinib (IC50 = 0.019 μM), indicating strong efficacy as a kinase inhibitor .

Table 1: Inhibitory Activity Against c-Met Kinase

CompoundIC50 (μM)Reference
2,5-Dimethyl-N...0.090
Foretinib0.019

Cytotoxic Effects on Cancer Cell Lines

The cytotoxicity of this compound was evaluated against several cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical). The results indicated moderate to significant cytotoxicity.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

The mechanism by which the compound exerts its cytotoxic effects appears to involve the induction of apoptosis in cancer cells. Specifically, it has been shown to cause late apoptosis in A549 cells and induce cell cycle arrest in the G0/G1 phase .

Case Studies and Research Findings

In a comprehensive study on triazolo-pyridazine derivatives, it was found that modifications to the structure could enhance biological activity. For instance, compounds with different substituents showed varying degrees of inhibition against c-Met kinase and exhibited distinct cytotoxic profiles across different cell lines.

Notable Findings:

  • Compound Variability : Certain derivatives exhibited improved selectivity and potency compared to others.
  • Structure-Activity Relationship : The introduction of specific functional groups significantly influenced both kinase inhibition and cytotoxicity.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-3-carboxamide?

  • The synthesis involves multi-step reactions, including the formation of the triazolo-pyridazine core, functionalization with pyrrolidine, and coupling to the furan-3-carboxamide moiety. Critical parameters include:

  • Temperature control : Reactions often require reflux conditions (e.g., in DMF or dichloromethane) to ensure proper cyclization .
  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency for pyrrolidine attachment .
  • Purification : Column chromatography or recrystallization is essential to isolate the final product with ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to verify hydrogen environments (e.g., methyl groups on furan, pyrrolidine protons) and carbon backbone connectivity .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight and fragmentation patterns .
  • IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What are the primary challenges in achieving high yields during synthesis?

  • Byproduct formation : Competing reactions during triazole ring closure or pyrrolidine coupling can reduce yields. Mitigation strategies include:

  • Stepwise purification : Isolate intermediates (e.g., triazolo-pyridazine precursor) before proceeding to subsequent steps .
  • Catalytic optimization : Use base catalysts (e.g., K2_2CO3_3) to improve coupling efficiency .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and binding affinity .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis candidates .
  • Reaction path search algorithms : Optimize synthetic routes by simulating intermediates and transition states .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response standardization : Ensure consistent molar concentrations in assays to avoid false negatives/positives .
  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. cellular cytotoxicity assays) .
  • Batch-to-batch reproducibility : Use HPLC to verify compound purity (>95%) and exclude impurities as confounding factors .

Q. How can researchers optimize reaction conditions for scale-up?

  • Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading) and their interactions .
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to detect endpoint completion .
  • Green chemistry principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What mechanistic insights explain the compound’s stability under physiological conditions?

  • Hydrolysis studies : Perform pH-dependent degradation assays to identify labile bonds (e.g., amide or triazole groups) .
  • Metabolite profiling : Use LC-MS to detect breakdown products in simulated gastric fluid or liver microsomes .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for storage and handling guidelines .

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